molecular formula C16H14O4 B8714405 2',4-Dihydroxy-3-methoxychalcone

2',4-Dihydroxy-3-methoxychalcone

Cat. No.: B8714405
M. Wt: 270.28 g/mol
InChI Key: NGQQEEYHKPKSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “2',4-Dihydroxy-3-methoxychalcone” is a chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',4-Dihydroxy-3-methoxychalcone involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2',4-Dihydroxy-3-methoxychalcone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes and ensure the formation of specific products.

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques such as electrospray ionization mass spectrometry to determine their structure and properties .

Scientific Research Applications

2',4-Dihydroxy-3-methoxychalcone has a wide range of applications in scientific research. It is used in the study of chemical behavior, the development of new materials, and the investigation of biological processes. In medicine, it may be used for developing new therapeutic agents and understanding disease mechanisms. In industry, this compound is utilized for creating innovative products with enhanced properties .

Mechanism of Action

The mechanism of action of 2',4-Dihydroxy-3-methoxychalcone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, making this compound a valuable tool in research and therapeutic applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique properties and wide range of applications make it an important subject of study for researchers and professionals.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3

InChI Key

NGQQEEYHKPKSER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-hydroxyacetophenone (6.8 g, 50 mmol) was condensed with vanillin (7.7 g, 50 mmol) in ethanol (100 ml) and piperidine (8.5 g) at room temperature (20° C.) under nitrogen for 4 days to give 2′,4-dihydroxy-3-methoxychalcone. The crude mixture was filtered and the filter residue was washed with ethanol. The crude product (9.8 g) was stirred up with ethyl acetate and the intermediate product was filtered off (yield 8.3 g, 61% of theoretical). The intermediate product (2.73 g, 10 mmol) was then hydrogenated in ethanol (60 ml) using hydrogen at atmospheric pressure with the aid of a palladium catalyst on activated carbon (0.3 g, 10 wt. % Pd content, moist, water content ca. 50 wt. %), then filtered and the filtrate was evaporated to dryness, wherein compound 5 was obtained as a colourless crystalline material (2.3 g, purity >95%).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

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